6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with 3-nitroaniline under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-(3-aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione, while substitution reactions can yield a variety of functionalized triazine derivatives.
Scientific Research Applications
6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 6-(2-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 6-(3-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
Uniqueness
6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the position of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
61453-03-0 |
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Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4/c14-8-10-7(11-9(15)12-8)5-2-1-3-6(4-5)13(16)17/h1-4H,(H2,10,11,12,14,15) |
InChI Key |
XPFAZDSCNMYZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=O)NC(=O)N2 |
Origin of Product |
United States |
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